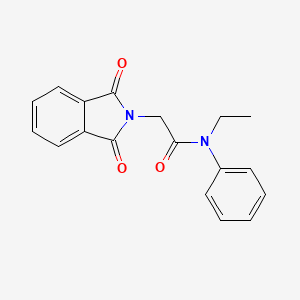

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE

Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide (CAS RN: 74169-70-3) is a phthalimide-derived acetamide compound characterized by a 1,3-dioxoisoindoline core linked to an N-ethyl-N-phenylacetamide group. The compound is also known by synonyms such as 1,3-Dioxo-N-ethyl-2-isoindolineacetamide and N-(ethylcarbamoylmethyl)phthalimide .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-19(13-8-4-3-5-9-13)16(21)12-20-17(22)14-10-6-7-11-15(14)18(20)23/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNPTHMHJCSMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE typically involves the reaction of phthalic anhydride with ethylamine and phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures a consistent yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted isoindolinone derivatives.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.

Biochemistry: The compound is employed in the study of enzyme inhibition, particularly histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

Pharmacology: It is investigated for its potential anti-inflammatory and apoptotic effects in cancer cells.

Industry: The compound is used in the synthesis of fluorescent probes for metal ion detection and other analytical applications.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE involves the inhibition of histone deacetylases (HDACs). By binding to the active site of HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to changes in gene expression. This inhibition can induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

| Compound Name | Core Structure | Substituents/Functional Groups | Notable Features |

|---|---|---|---|

| 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide | 1,3-Dioxoisoindoline | N-Ethyl, N-phenyl, acetamide | Phthalimide core; dual carbonyl groups |

| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | 1,2,3-Triazole | Naphthalenyloxy, phenylacetamide | Click chemistry product; triazole linker |

| 2-(4-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenoxy)-N-phenylacetamide | Indenedione | Phenoxy, indenedione, phenylacetamide | Conjugated dioxo system; extended π-system |

| N,N-Dimethyl-2-phenylacetamide | Simple acetamide | N,N-Dimethyl, phenyl | Minimal steric bulk; no heterocyclic core |

Key Observations :

Key Observations :

- The target compound’s synthesis likely involves classical amidation or condensation steps, contrasting with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) used for triazole-containing analogs .

- The indenedione derivative () is synthesized via a multicomponent reaction, highlighting divergent strategies for introducing dioxo groups compared to the phthalimide core .

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data Comparison

Key Observations :

- The C=O stretches in triazole-containing analogs (1671–1682 cm⁻¹) align with typical phthalimide carbonyl vibrations, suggesting similar electronic environments .

- Complex derivatives, such as the fluorobenzyl-morpholinophenyl-thiadiazole acetamide (), may exhibit split carbonyl signals due to steric and electronic effects from bulky substituents .

Biological Activity

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity based on diverse research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H13N2O3

- Molecular Weight : 247.25 g/mol

- CAS Number : 39739-03-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in disease processes. Research indicates that it may act as an inhibitor of 15-lipoxygenase , an enzyme implicated in inflammation and cancer progression. This inhibition could lead to reduced tumor growth and metastasis in various cancer models.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Inhibition of 15-lipoxygenase | Cancer cells | 12.5 | |

| Antiviral activity | Various viruses | 22.0 | |

| Cytotoxic effects | Cancer cell lines | 15.0 - 30.0 |

Anticancer Activity

A study by Aliabadi et al. (2017) focused on the synthesis and evaluation of derivatives of this compound as potential 15-lipoxygenase inhibitors . The findings demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. The most potent derivative showed an IC50 value of 12.5 µM against the enzyme, suggesting a strong inhibitory effect that could translate into therapeutic efficacy in vivo .

Antiviral Properties

Research published in MDPI explored the antiviral potential of compounds related to isoindole derivatives against several viruses, including enteroviruses and paramyxoviruses. The study reported that some derivatives exhibited promising antiviral activity with IC50 values around 22 µM against EMCV (Encephalomyocarditis virus), highlighting the potential for these compounds in antiviral drug development .

Q & A

Q. What are the established synthetic routes for 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting phthalic anhydride derivatives with ethylphenylamine precursors under reflux conditions. For optimization:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to improved solubility of intermediates.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups, improving electrophilicity.

- Temperature Control : Maintain 80–100°C to balance kinetic efficiency and thermal stability of the isoindole core.

Example Reaction Setup :

| Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalic anhydride | DMF | ZnCl₂ | 72 | |

| Ethylphenylamine | THF | None | 58 |

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve substitution patterns on the phenyl and isoindole rings. For example, the deshielded proton at δ 7.8–8.2 ppm indicates proximity to electron-withdrawing dioxo groups .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (232.235 g/mol) and fragmentation patterns .

Q. How does the solubility profile of this compound influence its experimental applications in different solvents?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. For biological assays:

- DMSO Stock Solutions : Prepare 10 mM stocks to avoid precipitation.

- Aqueous Buffers : Use co-solvents (e.g., 0.1% Tween-20) to enhance dispersion .

Advanced Research Questions

Q. What reaction mechanisms are hypothesized for nucleophilic substitutions at the amide and isoindole moieties of this compound?

- Methodological Answer :

- Amide Reactivity : The N-ethyl-N-phenylacetamide group undergoes nucleophilic attack at the carbonyl carbon, facilitated by electron-withdrawing isoindole groups. Computational studies suggest a tetrahedral intermediate stabilized by resonance .

- Isoindole Ring : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the para position due to conjugation with the dioxo groups. Mechanistic validation requires isotopic labeling (e.g., ¹⁵N NMR) .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the isoindole LUMO (-1.8 eV) indicates susceptibility to nucleophilic agents .

- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Key interactions include hydrogen bonding with the amide oxygen and π-π stacking with the phenyl group .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish compound-specific effects from cell-type variability.

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Theoretical Alignment : Cross-reference findings with analogous compounds (e.g., isoindole derivatives with similar substituents) to identify structure-activity trends .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity (IC₅₀ = 10 μM vs. 50 μM in similar cell lines).

Resolution Framework :

Experimental Replication : Standardize assay conditions (e.g., incubation time, serum concentration).

Impurity Analysis : Use HPLC (≥95% purity threshold) to rule out byproduct interference .

Theoretical Consistency : Compare results with structurally related compounds (e.g., ’s pyrimidoindole derivatives) to validate plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.